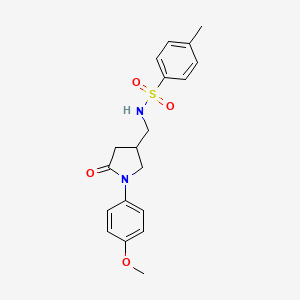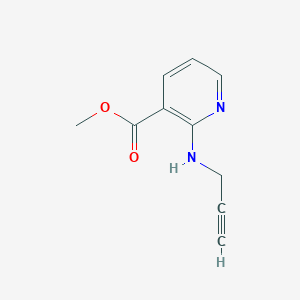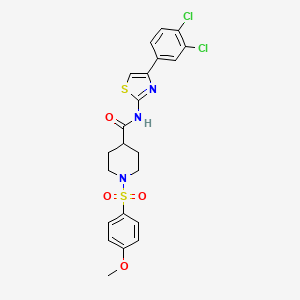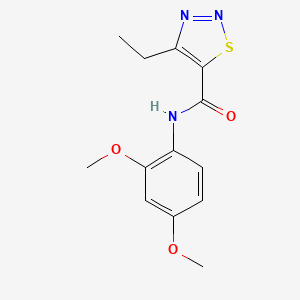
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that it may act as an inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, making it useful for studying various physiological and pathological processes.
However, there are also some limitations to the use of this compound in laboratory experiments. Its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential side effects and toxicity are not well characterized, which can make it challenging to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for cancer treatment. It has been found to exhibit anti-cancer properties in animal models, and further research could explore its potential use in human cancer patients.
Another potential future direction is the use of this compound as a neuroprotective agent. It has been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases, and further research could explore its potential use in humans.
Overall, this compound is a promising compound that exhibits a wide range of biological activities and has potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and potential side effects, but its versatility and stability make it a valuable tool for laboratory experiments.
Synthesis Methods
The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(4-methoxyphenyl)pyrrolidine-3-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-3-9-18(10-4-14)26(23,24)20-12-15-11-19(22)21(13-15)16-5-7-17(25-2)8-6-16/h3-10,15,20H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLXDSAFWQGDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787747.png)

![N-[2-(diethylamino)ethyl]-N'-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2787749.png)

![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2787751.png)

![1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2787754.png)

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2787757.png)

![cis-7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B2787759.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopropanecarboxamide](/img/structure/B2787766.png)
![2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide](/img/structure/B2787767.png)